molecular formula C6H7BrN2 B031645 4-Bromobenzene-1,2-diamine CAS No. 1575-37-7

4-Bromobenzene-1,2-diamine

Cat. No. B031645
CAS RN: 1575-37-7
M. Wt: 187.04 g/mol
InChI Key: WIHHVKUARKTSBU-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

To a solution of 4-bromobenzene-1,2-diamine (4.0 g, 21 mmol) in 60 mL of EtOH was added 40% glyoxal aldehyde (4.1 ml, 32 mmol) solution in water. The resulting mixture was refluxed for 10 hours. The mixture was concentrated in vacuo and the residue was diluted in 100 mL of EtOAc. The organic solution was washed with 40 mL of satd. NaHCO3 and 40 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silca gel column chromatography (5% EtOAc/hex to EtOAC) to give light yellow solid 6-bromoquinoxaline. MS (ESI, pos. ion) m/z: 208.9 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[CH:10](=O)[CH:11]=O>CCO.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]=[CH:11][CH:10]=[N:9]2

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)N)N
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 10 hours
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted in 100 mL of EtOAc
WASH
Type
WASH
Details
The organic solution was washed with 40 mL of satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 and 40 mL of brine, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silca gel column chromatography (5% EtOAc/hex to EtOAC)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2N=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.